molecular formula C13H13F3N2O2 B5154820 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer B5154820
Molekulargewicht: 286.25 g/mol
InChI-Schlüssel: PBAVYYHPUOWRLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPA023, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the GABAA receptor, which is a key target for the treatment of various neurological disorders.

Wirkmechanismus

2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. This results in an increase in the inhibitory activity of the GABAA receptor, which can help to reduce anxiety and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects, including an increase in the activity of the GABAA receptor, an increase in the release of GABA, and a decrease in the activity of glutamate receptors. These effects can help to reduce anxiety and other symptoms associated with neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is its ability to selectively enhance the activity of the GABAA receptor, which can help to reduce anxiety and other symptoms associated with neurological disorders. However, one of the limitations of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide is its potential for off-target effects, which can lead to unwanted side effects.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, including the development of more selective and potent positive allosteric modulators of the GABAA receptor, the investigation of the long-term effects of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide on the brain, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide on the GABAA receptor, and to identify potential biomarkers for predicting treatment response.

Synthesemethoden

The synthesis of 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with pyrrolidine, followed by the addition of N-(2-aminoethyl)-2-oxoacetamide. The resulting product is then purified using column chromatography to obtain 2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide in high purity.

Wissenschaftliche Forschungsanwendungen

2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to enhance the activity of the GABAA receptor, which is a key target for the treatment of these disorders.

Eigenschaften

IUPAC Name

2-oxo-2-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)9-5-1-2-6-10(9)17-11(19)12(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAVYYHPUOWRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(pyrrolidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.